tert-Butyl 3-chloropyrazine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 3-chloropyrazine-2-carboxylate is an organic compound with the molecular formula C9H11ClN2O2. It is a derivative of pyrazine, a nitrogen-containing heterocycle, and features a tert-butyl ester group and a chlorine atom attached to the pyrazine ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl 3-chloropyrazine-2-carboxylate can be synthesized through several synthetic routes. One common method involves the reaction of 3-chloropyrazine-2-carboxylic acid with tert-butyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction typically occurs under mild conditions, with the formation of the ester bond facilitated by the removal of water .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-chloropyrazine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyrazine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form the corresponding pyrazine derivative with a tert-butyl ester group.
Oxidation Reactions: Oxidation of the pyrazine ring can lead to the formation of pyrazine N-oxides.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or primary amines can be used in substitution reactions, often in the presence of a base such as triethylamine.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst can be employed.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Major Products Formed
Substitution: Formation of tert-butyl 3-aminopyrazine-2-carboxylate or tert-butyl 3-thiolpyrazine-2-carboxylate.
Reduction: Formation of tert-butyl pyrazine-2-carboxylate.
Oxidation: Formation of this compound N-oxide.
Scientific Research Applications
tert-Butyl 3-chloropyrazine-2-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex pyrazine derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and as a ligand in coordination chemistry.
Medicine: Research into its potential as a precursor for drug candidates targeting various diseases, including cancer and infectious diseases, is ongoing.
Industry: It is utilized in the synthesis of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of tert-butyl 3-chloropyrazine-2-carboxylate depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The molecular targets and pathways involved can vary, but often include key enzymes in metabolic or signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(2-chloroethyl)piperazine-1-carboxylate
- tert-Butyl 3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
Uniqueness
tert-Butyl 3-chloropyrazine-2-carboxylate is unique due to the presence of the chlorine atom on the pyrazine ring, which imparts distinct reactivity compared to other tert-butyl esters.
Properties
Molecular Formula |
C9H11ClN2O2 |
---|---|
Molecular Weight |
214.65 g/mol |
IUPAC Name |
tert-butyl 3-chloropyrazine-2-carboxylate |
InChI |
InChI=1S/C9H11ClN2O2/c1-9(2,3)14-8(13)6-7(10)12-5-4-11-6/h4-5H,1-3H3 |
InChI Key |
GJZDYMZZOPYVAR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=NC=CN=C1Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.